molecular formula C11H14ClIN2O B2647665 1-[(2-Iodophenyl)carbonyl]piperazine hydrochloride CAS No. 1193387-17-5

1-[(2-Iodophenyl)carbonyl]piperazine hydrochloride

Cat. No. B2647665
CAS RN: 1193387-17-5
M. Wt: 352.6
InChI Key: MUGRWJJSGQMPHR-UHFFFAOYSA-N
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Description

“1-[(2-Iodophenyl)carbonyl]piperazine hydrochloride” is a biochemical used for proteomics research . It has a molecular weight of 352.6 and a molecular formula of C11H13IN2O•HCl .


Synthesis Analysis

While specific synthesis methods for “1-[(2-Iodophenyl)carbonyl]piperazine hydrochloride” were not found, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(2-Iodophenyl)carbonyl]piperazine hydrochloride” include a molecular weight of 352.6 and a molecular formula of C11H13IN2O•HCl . No additional specific physical or chemical properties were found in the search results.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Piperazine derivatives have been synthesized and evaluated for their pharmacological activities, including antidepressant and anxiolytic effects. For example, novel derivatives involving piperazine as a core structure showed significant activity in behavioral tests indicating potential therapeutic applications (Kumar et al., 2017).

Central Pharmacological Activity

Piperazine moieties are integral to various therapeutic applications due to their central pharmacological activity, particularly in activating the monoamine pathway. This has led to research into piperazine derivatives as potential antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Carbon Dioxide Capture

Beyond pharmacological applications, piperazine compounds have been investigated for their role in carbon dioxide capture technologies. Their resistance to thermal degradation and oxidation makes them advantageous for use in absorption/stripping processes for CO2 capture, highlighting their potential in environmental applications (Freeman et al., 2010).

Anticancer Activity

Research into piperazine derivatives also includes their evaluation as anticancer agents. The synthesis and biological evaluation of certain piperazine compounds have demonstrated promising results against breast cancer cells, suggesting their potential as therapeutic agents in oncology (Yurttaş et al., 2014).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of piperazine derivatives, including their electrochemical synthesis, have been explored. This research not only contributes to the understanding of their chemical properties but also opens up new pathways for the development of novel compounds with potential industrial and pharmacological applications (Nematollahi & Amani, 2011).

Safety and Hazards

The safety data sheet for a related compound, “1-(4-Iodophenyl)piperazine hydrochloride”, indicates that it is considered hazardous. It may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-iodophenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGRWJJSGQMPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Iodophenyl)carbonyl]piperazine hydrochloride

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